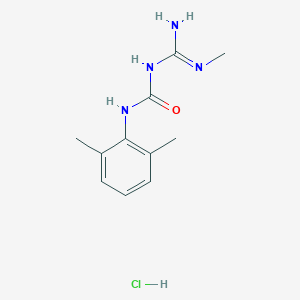![molecular formula C14H13F3O2S B127928 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione CAS No. 161462-35-7](/img/structure/B127928.png)
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione
Overview
Description
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione is a complex organic compound characterized by its cyclopropyl group and trifluoromethylphenyl moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione involves several steps:
Subsequent Reaction: This intermediate is then reacted with sodium methyl mercaptide to yield butyl 2-methylmercapto-4-trifluoromethyl benzoate.
Final Steps: Further reactions and purification steps lead to the formation of the target compound.
Chemical Reactions Analysis
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It can influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-Cyclopropyl-3-(4-methylthio-phenyl)urea and 1-Cyclopropyl-3-(3-trifluoromethyl-phenyl)urea share structural similarities
Uniqueness: The presence of both the cyclopropyl group and the trifluoromethylphenyl moiety in this compound provides it with unique chemical and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-cyclopropyl-3-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2S/c1-20-13-6-9(14(15,16)17)4-5-10(13)12(19)7-11(18)8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXTMQAMZKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)CC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144296 | |
| Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161462-35-7 | |
| Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161462-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161462357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
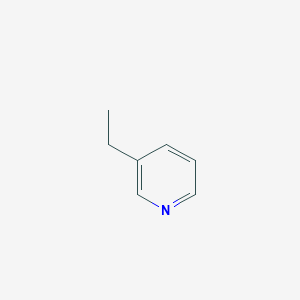
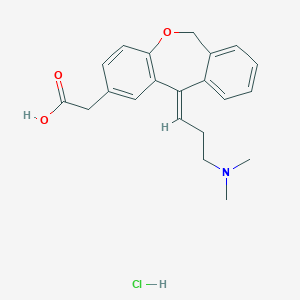
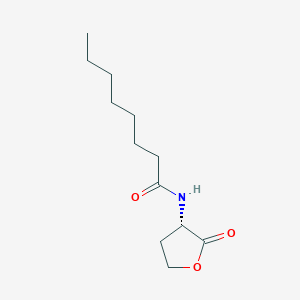
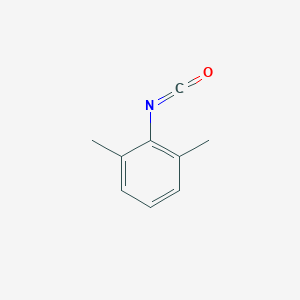

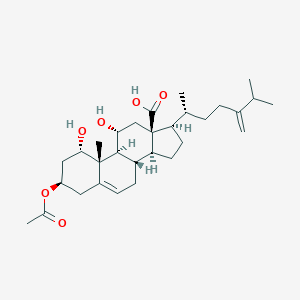
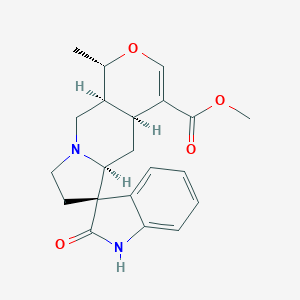


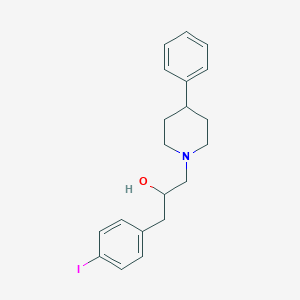
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
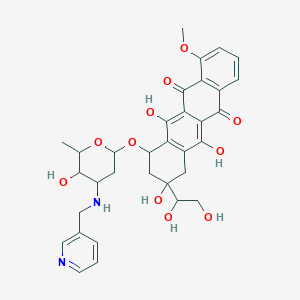
![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
